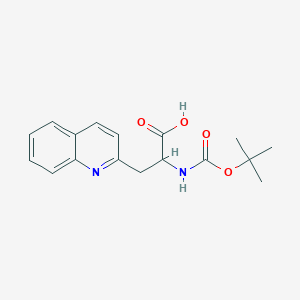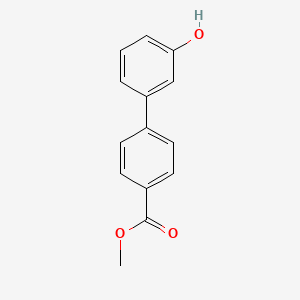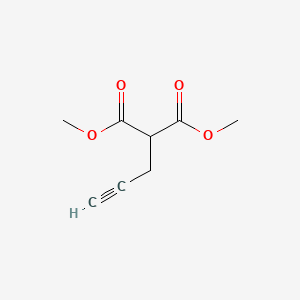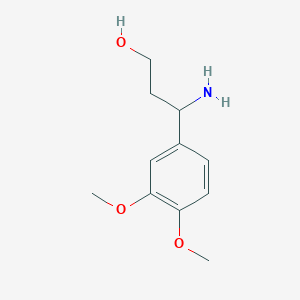
3-氨基-3-(3,4-二甲氧基苯基)丙醇
描述
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C11H17NO3 . It can be used as a reactant to synthesize (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol (β-amino alcohol), which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is complex and involves various functional groups. The compound contains an amino group (-NH2), a propanol group (-CH2CH2CH2OH), and a dimethoxyphenyl group (C6H3(OCH3)2) .科学研究应用
-
Synthesis of Erythrina Alkaloids
-
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro growth inhibitory activity against different bacteria .
- Method : The compounds were synthesized using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
-
Design and Synthesis of Selective COX-2 Inhibitors
- Field : Medicinal Chemistry
- Application : This compound can be used in the synthesis of new selective COX-2 inhibitors, which have potential applications as anti-cancer agents .
- Method : A new series of β-aryl-β-mercapto ketones possessing a methylsulfonyl pharmacophore was synthesized and evaluated as selective COX-2 inhibitors . In-vitro COX-1 and COX-2 inhibition effects of these compounds were evaluated, and molecular modeling was examined . Also, the antiplatelet aggregation activity of the synthesized compounds was tested .
- Results : In-vitro COX-1 and COX-2 inhibition assays indicated that almost all newly synthesized compounds showed selectivity for COX-2 with IC50 values in the 0.07-0.22 μM range and COX-2 selectivity indexes in the 170 to 703.7 range . Among the tested compounds, 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one had the highest selectivity index for COX-2 enzyme inhibitory activity .
-
Synthesis of Potential Bioactive Compounds
- Field : Organic Synthesis
- Application : This compound can be used in the synthesis of potential bioactive compounds, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- Method : The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of the potential bioactive compound with moderate yield, due to the retro-Michael reaction .
- Results : Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .
-
Antiulcer Effects
- Field : Pharmacology
- Application : This compound has been studied for its potential antiulcer effects .
- Method : The study involved pretreatment with DQ-2511, a compound related to “3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol”, over a dose range of 30-300 mg/kg p.o., which resulted in a dose-related inhibition of various types of induced gastric and duodenal ulcers .
- Results : The study found that the compound had potential antiulcer effects, although specific quantitative data or statistical analyses were not provided in the source .
-
Synthesis of β-Aminocarbonyl Derivatives
- Field : Organic Synthesis
- Application : This compound can be used in the synthesis of β-aminocarbonyl derivatives, which are valuable precursors of bioactive compounds .
- Method : The aza-Michael reaction constitutes a synthetic tool of great importance . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .
- Results : The aza-Michael reaction can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .
属性
IUPAC Name |
3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKGYIUNICCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395766 | |
| Record name | dl-beta-(3,4-dimethoxyphenyl)alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
CAS RN |
201408-35-7 | |
| Record name | dl-beta-(3,4-dimethoxyphenyl)alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

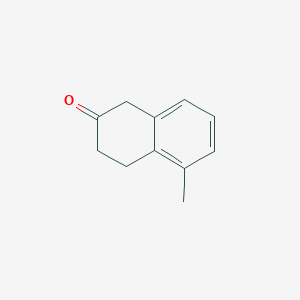
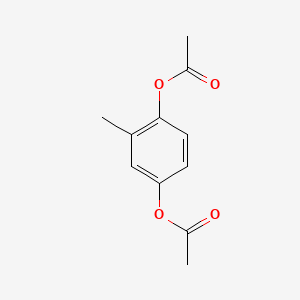

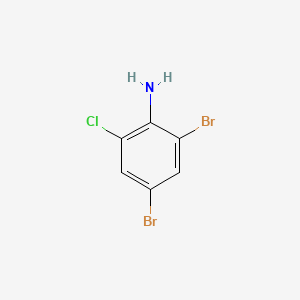
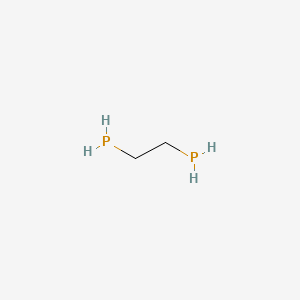
![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)
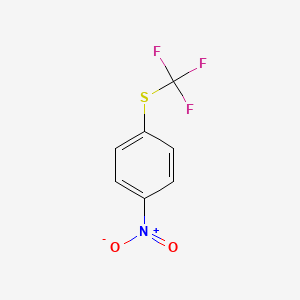
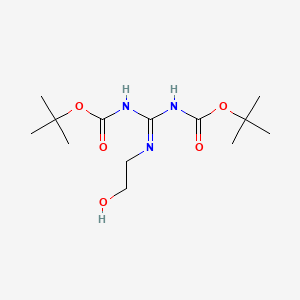
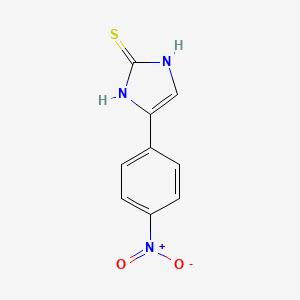
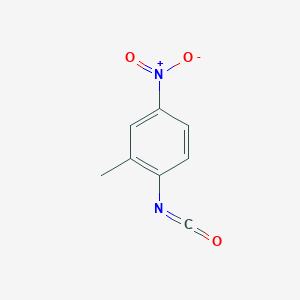
![1-Butyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1587137.png)
